Cas no 647852-82-2 ((R)-SN-38)

(R)-SN-38 structure
(R)-SN-38 化学的及び物理的性質
名前と識別子
-
- (4R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)dione
- (R)-SN-38
- (19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(2
- 7-Ethyl-10-Hydroxy Camptothecin, (R)-
- AKOS025394793
- (4R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- (R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- (R)-7-Ethyl-10-Hydroxy Camptothecin
- 9P899M3X4E
- (19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
- SCHEMBL16072280
- (R)-SN-38; 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4,11-diethyl-4,9-dihydroxy-, (4R)-; (4R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; (R)-SN-38; (R)-7-Ethyl-10-hydroxycamptothecin; (4R)-4
- DTXSID90538620
- 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4,11-diethyl-4,9-dihydroxy-, (4R)-
- 647852-82-2
- (4R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4'
-
- インチ: 1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m1/s1
- InChIKey: FJHBVJOVLFPMQE-JOCHJYFZSA-N
- ほほえんだ: O1C([C@@](C([H])([H])C([H])([H])[H])(C2C([H])=C3C4C(=C(C([H])([H])C([H])([H])[H])C5C([H])=C(C([H])=C([H])C=5N=4)O[H])C([H])([H])N3C(C=2C1([H])[H])=O)O[H])=O
計算された属性
- せいみつぶんしりょう: 392.13700
- どういたいしつりょう: 392.13722174 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 2
- 複雑さ: 820
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 100
- ぶんしりょう: 392.4
じっけんとくせい
- PSA: 101.65000
- LogP: 2.34760
(R)-SN-38 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | S589945-5mg |
(R)-SN-38 |
647852-82-2 | 5mg |
$1728.00 | 2023-05-17 | ||
TRC | S589945-25mg |
(R)-SN-38 |
647852-82-2 | 25mg |
$ 27000.00 | 2023-09-06 | ||
TRC | S589945-10mg |
(R)-SN-38 |
647852-82-2 | 10mg |
$3284.00 | 2023-05-17 | ||
TRC | S589945-2.5mg |
(R)-SN-38 |
647852-82-2 | 2.5mg |
$907.00 | 2023-05-17 | ||
TRC | S589945-1mg |
(R)-SN-38 |
647852-82-2 | 1mg |
$414.00 | 2023-05-17 |
(R)-SN-38 関連文献
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
647852-82-2 ((R)-SN-38) 関連製品
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
推奨される供給者
atkchemica
(CAS:647852-82-2)(R)-SN-38

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ